3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
This compound features a propanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position and a 5-bromothiophen-3-yl substituent at the C3 position. The Boc group enhances solubility and protects the amino functionality during synthesis, a strategy common in peptide chemistry .
Properties
IUPAC Name |
3-(5-bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)4-7-5-9(13)19-6-7/h5-6,8H,4H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZZSZVFUMBRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Propanoic Acid Moiety: The brominated thiophene is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired product.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) may be used to protect the amine functionality during the synthesis, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Thiophene derivatives with hydrogen replacing bromine.
Substitution: Thiophene derivatives with various substituents replacing bromine.
Scientific Research Applications
3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the propanoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Insights:
Boc Protection : The Boc group in the target compound and analogs (e.g., ) enhances solubility and stability during synthesis, critical for peptide and prodrug development .
Aryl Substitutions: Bromothiophene vs. Phenyl: The bromothiophene in the target compound offers a planar, electron-rich heterocycle, contrasting with the non-aromatic or phenyl groups in analogs. This may improve binding to hydrophobic enzyme pockets (e.g., COX-2) compared to phenyl-based NSAIDs .
Bioactivity: β-Hydroxy-β-arylpropanoic acids () exhibit anti-inflammatory activity via COX-2 inhibition. The target compound’s bromothiophene may similarly target COX-2 but with altered selectivity due to steric differences .
Research Findings and Implications
- Synthetic Utility : Boc-protected analogs like the target compound are intermediates in peptide synthesis, enabling controlled deprotection and functionalization .
- Pharmacological Potential: Molecular docking studies () suggest β-arylpropanoic acids with bulky substituents (e.g., fluorenyl) show enhanced COX-2 binding. The bromothiophene group in the target compound may mimic this effect, warranting further in vitro testing .
- Safety and Stability : Discontinued analogs () highlight the importance of substituent choice; trichloropyridinyl groups may introduce toxicity or metabolic instability absent in bromothiophene derivatives.
Biological Activity
3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.21 g/mol. The compound features a bromothiophene moiety, which is known for its role in enhancing biological activity through various mechanisms, including modulation of signaling pathways.
Research indicates that the bromothiophene derivative exhibits significant biological activity through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.
- Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic research.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The mechanism was attributed to its ability to upregulate antioxidant enzymes.
- Inflammation Model : A mouse model of inflammation showed that treatment with the compound reduced paw swelling and levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in inflammatory diseases.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic: What are the established synthetic pathways for this compound, and what critical parameters govern their efficiency?
Answer:
The synthesis involves multi-step organic reactions, starting with halogenation of thiophene derivatives using N-bromosuccinimide (NBS) to introduce the bromine moiety. Key parameters include:
- Temperature control : 0–25°C to prevent over-bromination .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction homogeneity .
- Protection strategies : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using Boc anhydride under basic conditions (e.g., triethylamine) .
Post-synthesis, purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires stoichiometric ratios of 1:1.2 (thiophene:NBS) and inert atmospheres to prevent side reactions .
Basic: Which analytical techniques are prioritized for confirming molecular structure and purity?
Answer:
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?
Answer:
- Buffer standardization : Compare Tris-HCl (pH 7.4) vs. phosphate buffers to isolate pH-dependent effects .
- Enzyme source validation : Use recombinant proteins with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to confirm activity .
- Thiol reactivity controls : Add 5 mM DTT to assays to mitigate false positives from bromothiophene-mediated oxidation .
Meta-analysis of IC₅₀ values across ≥3 independent studies (via Prism software) distinguishes true potency from artifacts .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Ethyl esterification of the carboxylic acid improves logP by 1.5 units, enhancing membrane permeability .
- Co-solvent systems : 10% DMSO/90% PEG-400 achieves >80% solubility at 10 mg/mL for intraperitoneal dosing .
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) extend plasma half-life to 8 hours in murine models .
Basic: What biological targets or pathways are influenced by this compound?
Answer:
- MAPK signaling : Inhibits ERK1/2 phosphorylation (IC₅₀ ~2.5 μM) in HeLa cells .
- GPCR modulation : 5-HT₂A receptor antagonism (Kᵢ = 1.8 μM) in rat cortical membranes .
- ROS scavenging : Reduces H₂O₂-induced oxidative stress by 40% at 10 μM in neuronal models .
Advanced: How to design dose-response experiments to evaluate cytotoxicity?
Answer:
- Primary screening : Test 0.1–100 μM in triplicate using MTT assays across HEK293, HepG2, and MCF-7 cells .
- Counter-screening : Include a thiophene-free analog (e.g., 3-phenylpropanoic acid) to isolate bromothiophene-specific effects .
- Time-resolved analysis : Measure viability at 24, 48, and 72 hours to identify time-dependent thresholds (>50 μM at 72 hours) .
Data normalization to vehicle controls and outlier removal (Grubbs' test, α=0.05) ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
